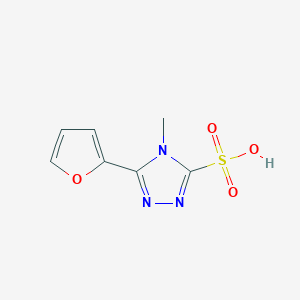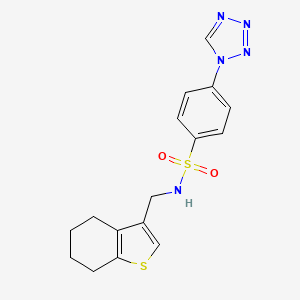
3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)propanamide” est un composé organique complexe qui présente plusieurs groupes fonctionnels, notamment les groupes benzodioxole, hydroxy, oxo, chromenyl et méthoxybenzyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de “3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)propanamide” implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse possible pourrait inclure :
Formation de la partie benzodioxole : À partir du catéchol, le cycle benzodioxole peut être formé par une réaction de cyclisation avec le formaldéhyde.
Synthèse du groupe chromenyl : Le groupe chromenyl peut être synthétisé à partir d'un dérivé de la coumarine par une série de réactions d'hydroxylation et d'oxydation.
Réactions de couplage : Les groupes benzodioxole et chromenyl peuvent être couplés en utilisant un lien approprié, comme une chaîne propanamide, par formation de liaison amide.
Introduction du groupe méthoxybenzyle :
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de principes de chimie verte et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier aux groupes hydroxy et méthoxy.
Réduction : Les réactions de réduction peuvent cibler le groupe oxo dans la partie chromenyl.
Substitution : Les réactions de substitution nucléophile et électrophile peuvent se produire à différentes positions sur les groupes benzodioxole et méthoxybenzyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont couramment utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les nucléophiles (par exemple, les amines, les thiols) sont utilisés dans des conditions telles que le reflux ou l'irradiation aux micro-ondes.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxy pourrait produire un dérivé de la quinone, tandis que la réduction du groupe oxo pourrait produire un dérivé hydroxylé.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme un élément constitutif de la synthèse de molécules plus complexes. Ses multiples groupes fonctionnels en font un intermédiaire polyvalent dans la synthèse organique.
Biologie
En recherche biologique, le composé peut être étudié pour son activité biologique potentielle. La présence des groupes chromenyl et benzodioxole suggère de possibles propriétés antioxydantes et anti-inflammatoires.
Médecine
En chimie médicinale, le composé pourrait être étudié pour ses effets thérapeutiques potentiels. La combinaison de groupes fonctionnels peut interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, le composé pourrait être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de ses caractéristiques structurelles uniques.
Mécanisme d'action
Le mécanisme d'action de “3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)propanamide” dépendrait de son application spécifique. Dans un contexte biologique, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, en modulant leur activité par le biais d'interactions de liaison. Les voies impliquées pourraient inclure des mécanismes de défense antioxydants, une signalisation anti-inflammatoire ou d'autres processus cellulaires.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests that it might have activity against certain diseases, although further research would be needed to confirm this.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in organic reactions. Its unique structure could impart desirable properties to materials, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]PROPANAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
- 3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-benzylpropanamide
- 3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-hydroxybenzyl)propanamide
Unicité
L'unicité de “3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)propanamide” réside dans sa combinaison spécifique de groupes fonctionnels, qui peut conférer une réactivité chimique et une activité biologique distinctes par rapport aux composés similaires. La présence du groupe méthoxybenzyle, en particulier, peut améliorer sa solubilité, sa stabilité ou sa biodisponibilité.
Propriétés
Formule moléculaire |
C27H23NO7 |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxochromen-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C27H23NO7/c1-32-18-9-6-16(7-10-18)14-28-24(29)13-20(17-8-11-22-23(12-17)34-15-33-22)25-26(30)19-4-2-3-5-21(19)35-27(25)31/h2-12,20,30H,13-15H2,1H3,(H,28,29) |
Clé InChI |
WEKWKDYKDNEUQZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)CC(C2=CC3=C(C=C2)OCO3)C4=C(C5=CC=CC=C5OC4=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B11048287.png)
![2-Isopropyl-4-nitronaphtho[2,1-D][1,3]oxazol-5-OL](/img/structure/B11048292.png)

![6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11048304.png)
![5-Methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B11048307.png)
![1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11048315.png)
![methyl 4-[1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B11048319.png)

![[1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile](/img/structure/B11048325.png)
![2-amino-7-(4-hydroxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11048329.png)
![1-Ethanone, 1-(3,4-dimethoxyphenyl)-2-[[1-(phenylmethyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-](/img/structure/B11048335.png)
![1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-](/img/structure/B11048343.png)

